molecular formula C17H14N2O4 B2778552 Methyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate CAS No. 338975-85-2

Methyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

Cat. No.: B2778552
CAS No.: 338975-85-2
M. Wt: 310.309
InChI Key: PMHQLXRELUFKBV-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate is a complex organic compound that belongs to the class of phthalazine derivatives. This compound is characterized by its unique structure, which includes a phthalazine ring system substituted with a methoxyphenyl group and a methyl ester functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with phthalic anhydride to form the intermediate, which is then subjected to cyclization and esterification reactions to yield the final product . The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like p-toluenesulfonic acid (PTSA) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.

Scientific Research Applications

Mechanism of Action

The mechanism by which Methyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features

Properties

IUPAC Name

methyl 3-(4-methoxyphenyl)-4-oxophthalazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-22-12-9-7-11(8-10-12)19-16(20)14-6-4-3-5-13(14)15(18-19)17(21)23-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHQLXRELUFKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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